![molecular formula C23H28O2 B12604775 2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-56-1](/img/structure/B12604775.png)
2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4,6-diméthylphénol)-2,2'-[(cyclohex-3-én-1-yl)méthylène] est un composé organique présentant une structure complexe, qui inclut un cycle cyclohexène et deux groupes diméthylphénol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Bis(4,6-diméthylphénol)-2,2'-[(cyclohex-3-én-1-yl)méthylène] implique généralement la réaction du cyclohex-3-én-1-ylméthylène avec le 4,6-diméthylphénol sous des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur, tel qu'un acide de Lewis, pour faciliter la formation du produit souhaité. Les conditions réactionnelles, y compris la température et le solvant, sont optimisées pour obtenir un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production du Bis(4,6-diméthylphénol)-2,2'-[(cyclohex-3-én-1-yl)méthylène] peut impliquer des procédés par lots à grande échelle ou des procédés continus. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres réactionnels garantissent une qualité et une efficacité constantes de la production.
Analyse Des Réactions Chimiques
Types de réactions
Le Bis(4,6-diméthylphénol)-2,2'-[(cyclohex-3-én-1-yl)méthylène] peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le composé en ses hydroquinones correspondantes.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels dans les cycles phénol.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes ou les agents nitrants peuvent être utilisés en conditions acides ou basiques.
Principaux produits formés
Oxydation : Quinones
Réduction : Hydroquinones
Substitution : Divers phénols substitués selon les réactifs utilisés
Applications de la recherche scientifique
Le Bis(4,6-diméthylphénol)-2,2'-[(cyclohex-3-én-1-yl)méthylène] a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités antioxydantes et antimicrobiennes.
Industrie : Utilisé dans la production de polymères, de résines et d'autres matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du Bis(4,6-diméthylphénol)-2,2'-[(cyclohex-3-én-1-yl)méthylène] implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut moduler les voies biochimiques en se liant aux sites actifs ou en modifiant la conformation des protéines cibles. Ces interactions peuvent entraîner divers effets biologiques, y compris l'inhibition du stress oxydatif et la modulation des voies de signalisation cellulaire.
Applications De Recherche Scientifique
2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of oxidative stress and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- Bis(4,6-diméthylphénol)-2,2'-[(2-hydroxy-1,3-phénylène)bis(méthylène)]
- Bis(3-hydroxy-5,5-diméthyl-2-cyclohexène-1-one)-2,2'-(4-nitrophénylméthylène)
- 6-Méthyl-2-(4-méthylcyclohex-3-én-1-yl)hepta-1,5-dièn-4-ol
Unicité
Le Bis(4,6-diméthylphénol)-2,2'-[(cyclohex-3-én-1-yl)méthylène] est unique en raison de ses caractéristiques structurales spécifiques, y compris le cycle cyclohexène et le positionnement des groupes diméthylphénol.
Propriétés
Numéro CAS |
647859-56-1 |
|---|---|
Formule moléculaire |
C23H28O2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
2-[cyclohex-3-en-1-yl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H28O2/c1-14-10-16(3)22(24)19(12-14)21(18-8-6-5-7-9-18)20-13-15(2)11-17(4)23(20)25/h5-6,10-13,18,21,24-25H,7-9H2,1-4H3 |
Clé InChI |
CHVJRFJYPPGTLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C2CCC=CC2)C3=CC(=CC(=C3O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


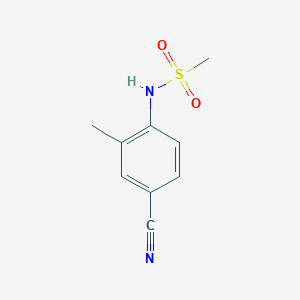

![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
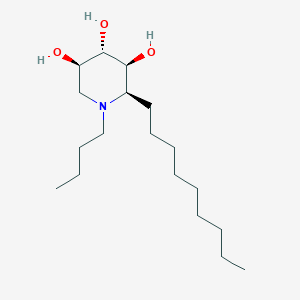
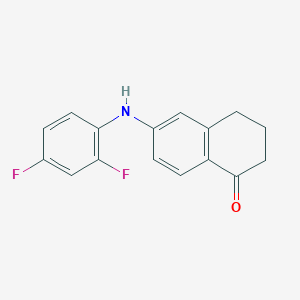
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
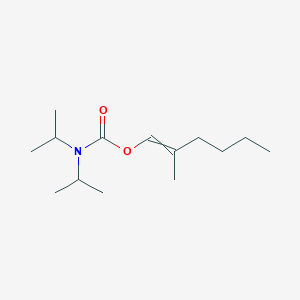
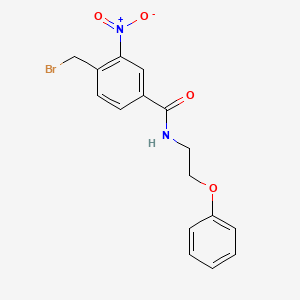
![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)


![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)
